N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride
CAS No.: 1216537-85-7
Cat. No.: VC7356131
Molecular Formula: C18H19ClFN3O2S2
Molecular Weight: 427.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216537-85-7 |
|---|---|
| Molecular Formula | C18H19ClFN3O2S2 |
| Molecular Weight | 427.94 |
| IUPAC Name | N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C18H18FN3O2S2.ClH/c19-13-3-1-4-14-16(13)20-18(26-14)22(17(23)15-5-2-12-25-15)7-6-21-8-10-24-11-9-21;/h1-5,12H,6-11H2;1H |
| Standard InChI Key | NHVOTDRTPJPTPF-UHFFFAOYSA-N |
| SMILES | C1COCCN1CCN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=CS4.Cl |
Introduction
Synthesis
The synthesis of compounds with similar structures typically involves several key steps, including the formation of the benzo[d]thiazole and thiophene rings, followed by the introduction of the morpholinoethyl group. These reactions are often carried out under controlled conditions to optimize yield and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to characterize intermediates and final products.
Potential Biological Activities
Compounds with similar structures have shown promise in various biological activities, including antimicrobial and anticancer effects. For example, thiazole derivatives have been studied for their antimicrobial properties against both Gram-positive and Gram-negative bacteria . Additionally, compounds with thiophene moieties have demonstrated potential as anticancer agents by inhibiting cell proliferation .
Research Findings and Applications
While specific research findings on N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride are not detailed in the available literature, compounds with similar structures have been explored for their pharmacological potential. These include:
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Antimicrobial Activity: Thiazole derivatives have shown promising activity against bacterial and fungal pathogens .
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Anticancer Activity: Thiophene-based compounds have been evaluated for their ability to inhibit cancer cell growth .
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Mechanism of Action: The benzo[d]thiazole moiety may enhance binding affinity to biological targets due to its planar structure and ability to engage in π-stacking interactions.
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